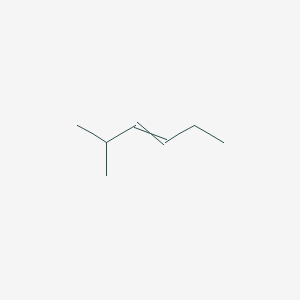

(E)-2-Methyl-3-hexene

Description

Significance of Branched Alkenes in Organic Chemistry

Branched alkenes, a class of hydrocarbons that includes (E)-2-Methyl-3-hexene, are fundamental building blocks in the field of organic chemistry. uc3m.es Their significance stems from the presence of a carbon-carbon double bond and a non-linear carbon skeleton, which together confer specific reactivity and structural characteristics. wou.eduwikipedia.org

The double bond serves as a reactive site, making alkenes more chemically active than their saturated counterparts, alkanes. wou.edu This reactivity allows them to participate in a wide array of chemical transformations, most notably addition reactions where the double bond is broken to form new single bonds. wou.eduwikipedia.org Reactions such as hydrogenation, halogenation, hydrohalogenation, and hydration enable the conversion of alkenes into a diverse range of functional groups, making them crucial intermediates in organic synthesis. wikipedia.org

The branching in the carbon chain further influences the molecule's properties. Branching affects the stability of the alkene; generally, more substituted alkenes (those with more carbon-carbon bonds attached to the double bond carbons) are more stable. masterorganicchemistry.com This stability is a key factor in predicting the outcomes of chemical reactions. masterorganicchemistry.com Furthermore, the three-dimensional shape and steric hindrance caused by branching can direct the stereochemical outcome of reactions, a critical aspect in the synthesis of complex molecules like pharmaceuticals and natural products. vaia.combyjus.com Branched alkenes are also vital components of many commercial products, including polymers and fuels, where their structure influences physical properties like boiling point and combustion efficiency. uc3m.esechemi.com

Overview of this compound as a Research Subject

This compound serves as a valuable model compound in various areas of chemical research, primarily due to its specific structural features: a trisubstituted, stereochemically defined double bond and a chiral center. The presence of both geometric isomerism (E/Z) and a stereocenter makes it an excellent subject for studies in stereochemistry. byjus.comresearchgate.net

Researchers utilize this compound and its isomers to investigate how different spatial arrangements of atoms influence a molecule's physical properties and chemical reactivity. vaia.com For instance, the difference in stability and reaction kinetics between this compound and its (Z) counterpart can provide fundamental insights into reaction mechanisms, such as electrophilic additions and oxidations.

The compound's structure is also relevant in the study of reaction pathways. In synthetic organic chemistry, achieving control over the geometry of a double bond is a significant challenge. Molecules like this compound can be used as targets or intermediates in the development of new stereoselective synthesis methods. msu.edu For example, its synthesis could be a benchmark for reactions designed to produce trans-alkenes with high selectivity.

Scope and Academic Relevance of the Compound's Investigation

The academic relevance of investigating this compound lies in its utility for exploring fundamental principles of organic chemistry. Its structure allows for the direct study of stereoisomerism, which is the variation in the spatial arrangement of atoms in molecules that have the same molecular formula and sequence of bonded atoms. uou.ac.inredalyc.org

A key area of academic inquiry is the study of reaction stereochemistry. Investigating reactions involving this compound helps elucidate how the existing stereochemistry of a reactant molecule influences the stereochemistry of the product. This is crucial for understanding and controlling the outcomes of organic reactions. researchgate.net For example, its use in reactions like epoxidation or hydroboration-oxidation can demonstrate the principles of stereospecific and stereoselective transformations. msu.edu

Furthermore, the compound is relevant in the context of asymmetric synthesis, a field dedicated to creating chiral molecules in a selective manner. byjus.com Given that this compound itself can be a chiral molecule, its synthesis and reactions are pertinent to the development of methods that can control the formation of specific enantiomers, which is of paramount importance in the pharmaceutical industry. The study of such relatively simple, yet structurally rich, molecules provides foundational knowledge that can be applied to the synthesis of far more complex and biologically active compounds. google.comacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-2-Methyl-3-hexene |

| C₇H₁₄ |

| Alkanes |

| Alkenes |

| (3,3-dimethyloxiran-2-yl)methanol |

| 2-Methyl-3-buten-2-ol |

| Isoprene |

| (E)-2-isopropyl-5-methyl-3,5-hexadienoic acid ester |

| 3-hydroxy-2-isopropyl-5-methyl-4-hexenoic acid ester |

| (E)-2-isopropyl-5-methyl-3,5-hexadienol |

| (E)-2-isopropyl-5-methyl-3,5-hexadienyl carboxylate |

| cis-3-Hexene |

| trans-3-Hexene |

| meso-3,4-Hexanediol |

| 3-Hexyne |

| 3-fluoro-2-methyl-3-hexene |

| 3-methyl-3-hexene |

| 3-Methylhexane |

| Tartaric acid |

| 1-methylcyclohexene |

| Vinylcyclobutane |

| Cyclohexene |

| Ethylene |

| Propylene |

| 3-methylpentane |

| Hex-1-ene |

| trans-Hex-2-ene |

| cis-Hex-2-ene |

| 2-Methylpent-1-ene |

| 2-Methyl-pent-2-ene |

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQANHWBWTVLDTP-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879000 | |

| Record name | (3E)-2-Methyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692-24-0, 42154-69-8, 4914-89-0 | |

| Record name | (3E)-2-Methyl-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-2-Methylhex-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042154698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methyl-3-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3E)-2-Methyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-methylhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3-Methyl-3-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isomerism and Stereochemical Considerations in E 2 Methyl 3 Hexene Systems

Geometric Isomerism: (E) vs. (Z) Configuration in 2-Methyl-3-hexene

Geometric isomerism, also known as cis-trans isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond. vaia.commasterorganicchemistry.com This rigidity leads to different spatial arrangements of the substituent groups attached to the double-bond carbons. For 2-Methyl-3-hexene, this manifests as two distinct geometric isomers: (E)-2-Methyl-3-hexene and (Z)-2-Methyl-3-hexene.

The (E) and (Z) notation is used to unambiguously describe the stereochemistry of the double bond. uou.ac.in This system prioritizes the substituents on each carbon of the double bond based on atomic number. If the higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E) (from the German entgegen, meaning opposite). If they are on the same side, it is designated as (Z) (from the German zusammen, meaning together). uou.ac.in

In the case of 2-Methyl-3-hexene, the double bond is between the third and fourth carbon atoms. For the (E) isomer, the ethyl group on carbon-4 and the isopropyl group on carbon-3 are on opposite sides of the double bond. Conversely, in the (Z) isomer, these groups are on the same side.

Influence of Stereochemistry on Reaction Pathways

The stereochemical configuration of an alkene significantly influences its chemical behavior and the pathways of its reactions. vaia.com The spatial arrangement of substituents can affect the accessibility of the double bond to reagents, leading to different products or reaction rates.

For instance, in reactions such as hydroboration-oxidation, the stereochemistry of the starting alkene dictates the stereochemical outcome of the product. The hydroboration-oxidation of (E)-3-methylhex-3-ene results in the syn-addition of a hydrogen atom and a hydroxyl group across the double bond, leading to the formation of two enantiomeric alcohols. pearson.com This stereospecificity is a direct consequence of the reaction mechanism, where the borane (B79455) adds to one face of the alkene. pearson.com

Similarly, during electrophilic additions, the stereochemistry of the alkene can influence the formation of intermediates and the final products. The stability of carbocation intermediates, for example, can be affected by the steric environment created by the (E) or (Z) configuration.

Stereochemical Effects on Molecular Interactions

The three-dimensional shape of a molecule, dictated by its stereochemistry, is a key determinant of its intermolecular interactions. vaia.com These interactions, in turn, influence physical properties such as boiling point, melting point, and solubility. Generally, (E) isomers, with their more linear shape, tend to pack more efficiently in the solid state, often resulting in higher melting points compared to their (Z) counterparts. The differing polarities of (E) and (Z) isomers can also lead to variations in their boiling points and solubility. vaia.com

In a study comparing the chemical behavior of (E)-3-hexene and (Z)-3-hexene on a ruthenium surface, it was observed that the (E)-isomer is remarkably stable, while the (Z)-isomer decomposes completely at a lower temperature. researchgate.net This highlights how geometric isomerism can significantly impact the stability and decomposition pathways of alkenes by altering the accessibility of the double bond. researchgate.net

Structural Isomerism: Positional Isomers and their Comparative Reactivity

Structural isomers are molecules that share the same molecular formula but have different connectivity of atoms. masterorganicchemistry.com In the case of this compound (C7H14), several structural isomers exist, which can be categorized based on the position of the double bond or the placement of the methyl group. These structural variations lead to differences in stability and reactivity.

Analysis of Double Bond Position Variation (e.g., 2-Methyl-2-hexene (B165381), 2-Methyl-1-hexene)

The position of the double bond in an alkene is a critical factor influencing its stability and reactivity. Generally, more substituted alkenes are more stable due to hyperconjugation.

2-Methyl-2-hexene: This isomer has a trisubstituted double bond, making it more stable than its positional isomers with less substituted double bonds. In the acid-catalyzed dehydration of 2-methyl-2-hexanol, 2-methyl-2-hexene is the major product (65–81%) due to the formation of a stable tertiary carbocation intermediate.

2-Methyl-1-hexene (B165367): This isomer possesses a disubstituted terminal double bond. It is less stable than 2-methyl-2-hexene and is typically formed as a minor product in elimination reactions. The formation of 2-methyl-1-hexene proceeds through a less stable primary carbocation intermediate.

The reactivity of these isomers in addition reactions also differs. The more substituted double bond of 2-methyl-2-hexene is generally less reactive towards some electrophilic additions compared to the terminal double bond of 2-methyl-1-hexene due to steric hindrance. However, the stability of the carbocation intermediate formed upon protonation often dictates the major product in acid-catalyzed additions.

A comparative study on the oxidation of linear hexene isomers showed that 1-hexene (B165129) is the most reactive at lower temperatures (500-700 K), while 2-hexene (B8810679) is the most reactive in the intermediate temperature range. nih.gov This demonstrates that the position of the double bond can have a complex influence on reactivity depending on the reaction conditions. nih.gov

Table 1: Comparison of 2-Methyl-hexene Positional Isomers

| Compound | Double Bond Position | Substitution | Relative Stability |

| 2-Methyl-1-hexene | C1-C2 | Disubstituted | Less Stable |

| 2-Methyl-2-hexene | C2-C3 | Trisubstituted | More Stable |

| This compound | C3-C4 | Trisubstituted | Generally stable |

Impact of Methyl Group Placement (e.g., 3-Methyl-3-hexene, 3-Methyl-2-hexene)

The position of the methyl group relative to the double bond also gives rise to structural isomers with distinct properties.

3-Methyl-3-hexene: In this isomer, the methyl group is directly attached to one of the double-bonded carbons, resulting in a trisubstituted alkene. This contributes to its stability.

3-Methyl-2-hexene (B101136): This isomer also has a trisubstituted double bond. According to Zaitsev's rule, in the dehydration of 3-methyl-3-hexanol (B1585239), 3-methyl-2-hexene would be the major product as it is the more substituted alkene compared to a potential 3-methyl-3-hexene product. reddit.com

The reactivity of these isomers is influenced by the electronic and steric effects of the methyl group's position. For instance, in electrophilic addition reactions, the location of the methyl group will direct the formation of the carbocation intermediate, thereby influencing the regioselectivity of the reaction.

Table 2: Comparison of Methyl-substituted Hexene Isomers

| Compound | Methyl Group Position | Double Bond Position |

| This compound | 2 | 3 |

| 3-Methyl-3-hexene | 3 | 3 |

| 3-Methyl-2-hexene | 3 | 2 |

Chiral Centers and Enantiotopic/Diastereotopic Faces in Related Alkenes

While this compound itself is not chiral, reactions involving this and related alkenes can lead to the formation of chiral centers. A chiral center is a carbon atom bonded to four different groups. The faces of a double bond can also be stereochemically distinct, being classified as either enantiotopic or diastereotopic.

Enantiotopic Faces: If the addition of a reagent to either face of a double bond results in a pair of enantiomers, the faces are said to be enantiotopic. dalalinstitute.commsu.edu This is the case for prochiral alkenes, where the two faces are mirror images of each other. For example, the hydroboration-oxidation of 1-phenylcyclopentene, which has enantiotopic faces, yields a racemic mixture of enantiomeric alcohols. msu.edu

Diastereotopic Faces: If an alkene already contains a chiral center, the two faces of the double bond are no longer mirror images and are considered diastereotopic. Addition of a reagent to these faces will result in the formation of diastereomers, often in unequal amounts.

The concept of enantiotopic and diastereotopic faces is crucial for understanding stereoselective reactions. In such reactions, a chiral reagent or catalyst can preferentially react with one face of the double bond, leading to an excess of one stereoisomer over the other. This principle of asymmetric induction is fundamental in modern organic synthesis.

For example, the addition of HBr to 1-butene (B85601) results in the formation of a new chiral center at the second carbon, producing a racemic mixture of (R)- and (S)-2-bromobutane because the addition occurs with equal probability on both enantiotopic faces. masterorganicchemistry.com In contrast, if the starting alkene were chiral, the two faces of the double bond would be diastereotopic, and the addition would likely favor the formation of one diastereomer over the other.

Synthetic Methodologies for E 2 Methyl 3 Hexene and Its Stereoisomers

Stereoselective Synthesis Approaches

Stereoselective synthesis is paramount in producing a desired stereoisomer while minimizing the formation of others. msu.edulibguides.com For trisubstituted alkenes such as 2-methyl-3-hexene, achieving high stereoselectivity can be particularly challenging. scielo.org.bo A variety of methods have been developed to address this, ranging from catalytic hydrogenations to reactions involving sophisticated organometallic reagents.

Catalytic Partial Hydrogenation of Alkynes (e.g., 2-Methyl-3-hexyne)

One of the most common methods for synthesizing alkenes is the partial hydrogenation of alkynes. beilstein-journals.org By starting with 2-methyl-3-hexyne (B12645692), it is possible to obtain 2-methyl-3-hexene. The key to this transformation is stopping the reaction at the alkene stage, preventing further reduction to the corresponding alkane, 2-methylhexane. libretexts.org Critically, the choice of catalyst and reaction conditions dictates the stereochemical outcome, yielding either the (Z)- or (E)-isomer.

Heterogeneous catalysts, particularly those based on palladium, are widely used for alkyne hydrogenation. beilstein-journals.org The Lindlar catalyst, which consists of palladium supported on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline, is a classic example. libretexts.orgrsc.org This "poisoning" deactivates the catalyst just enough to selectively hydrogenate the alkyne to a cis-alkene without significant over-reduction to the alkane. libretexts.orgpolimi.it The syn-addition of hydrogen atoms to the alkyne molecule, as it adsorbs onto the catalyst surface, results in the formation of the (Z)-alkene. libretexts.org Therefore, the hydrogenation of 2-methyl-3-hexyne using a Lindlar catalyst would predominantly yield (Z)-2-methyl-3-hexene. msu.edulibguides.com

While the Lindlar catalyst is highly effective for producing cis-alkenes, alternative lead-free systems are being developed for environmental reasons. rsc.org For instance, palladium catalysts modified with ionic liquids have shown excellent performance, sometimes outperforming the traditional Lindlar catalyst in both yield and selectivity for the cis-alkene product. rsc.orgrsc.org

Reaction conditions play a crucial role in determining the stereoselectivity of alkyne hydrogenation. beilstein-journals.org Factors such as hydrogen pressure, temperature, solvent, and the presence of additives can significantly influence the product distribution. For the synthesis of trans-alkenes, dissolving metal reductions, such as using sodium or lithium in liquid ammonia (B1221849), are typically employed. This method proceeds through a radical anion intermediate, leading to the formation of the more stable trans-alkene. msu.edulibretexts.org

In catalytic hydrogenation, achieving high selectivity for the desired alkene isomer often requires careful optimization. For example, in the hydrogenation of 3-hexyne, low-loaded palladium catalysts have demonstrated high selectivity to (Z)-3-hexene. researchgate.netconicet.gov.ar The choice of solvent can also impact selectivity, as can the specific support material used for the palladium catalyst. conicet.gov.ar

Role of Heterogeneous Catalysts (e.g., Lindlar Catalyst)

Wittig Reactions with Stereoselective Control

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds with excellent control over their position. libretexts.org This reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used. stackexchange.com

Non-stabilized ylides (where the R group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group) generally favor the formation of (E)-alkenes. organic-chemistry.org

To synthesize (E)-2-methyl-3-hexene, a stabilized ylide would be required. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that uses phosphonate (B1237965) esters, is particularly effective for producing (E)-alkenes and is often preferred due to the easier removal of byproducts. stackexchange.com

Dehydration of Alcohols and Related Reactions

The acid-catalyzed dehydration of alcohols is another method for synthesizing alkenes. libretexts.org This process involves the elimination of a water molecule to form a double bond. chemguide.co.uk For example, the dehydration of 3-methyl-3-hexanol (B1585239) can produce a mixture of alkene isomers, including (E)- and (Z)-3-methyl-3-hexene, as well as other constitutional isomers like 3-methyl-2-hexene (B101136) and 2-ethyl-1-pentene. vaia.com

The reaction typically proceeds through an E1 mechanism for secondary and tertiary alcohols, involving a carbocation intermediate. libretexts.org This can lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation, resulting in a mixture of products. libretexts.org The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. Due to the formation of multiple products, this method often lacks the high stereoselectivity of other approaches.

Reactions Involving Organometallic Reagents (e.g., Grignard Reagents, Organocopper Reagents, Alkenylalanes, Alkenylboranes)

Organometallic reagents offer highly stereoselective routes to alkenes. wikipedia.org

Grignard Reagents: While Grignard reagents (organomagnesium compounds) are versatile, their use in stereoselective alkene synthesis often involves their reaction in the presence of a transition metal catalyst. For example, the coupling of vinyl Grignard reagents with alkyl halides can be catalyzed by copper salts. wikipedia.org

Organocopper Reagents: Organocopper reagents, such as Gilman reagents (lithium dialkylcuprates), are soft nucleophiles that are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with alkyl, aryl, and vinyl halides. wikipedia.orgfiveable.me Their ability to control stereochemistry makes them valuable in complex syntheses. fiveable.me For example, the carbocupration of alkynes, where an organocuprate adds across a triple bond, can be a stereoselective process. wikipedia.org

Alkenylalanes: These organoaluminum compounds are readily prepared with high stereocontrol via the hydroalumination of alkynes. wikipedia.org The addition of an Al-H bond across the triple bond is typically a syn-addition, leading to (Z)-alkenylalanes from terminal alkynes. wikipedia.orgscielo.org.bo These alkenylalanes can then react with various electrophiles to form trisubstituted alkenes with retention of configuration. scielo.org.bo

Alkenylboranes: Similar to alkenylalanes, alkenylboranes are synthesized via the hydroboration of alkynes. masterorganicchemistry.com The reaction of terminal alkynes with reagents like catecholborane followed by hydrolysis can yield (E)-alkenylboronic acids. scielo.org.bo These can then be converted to a variety of trisubstituted alkenes. For instance, treatment with organolithium or Grignard reagents can lead to the formation of (E)-alkenylboranes, which can then be used in cross-coupling reactions to produce highly substituted alkenes with excellent stereoselectivity. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of focus include maximizing atom economy and employing environmentally benign catalytic systems.

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. rsc.org

Several synthetic strategies can be envisioned for the production of this compound. The atom economy of these routes can be compared to assess their adherence to green chemistry principles. Common methods for alkene synthesis include elimination reactions and the reduction of alkynes.

Wittig Reaction: A common method for alkene synthesis, the Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. For the synthesis of this compound, this could involve the reaction of butanal with an appropriate ylide. While effective, a significant drawback of the traditional Wittig reaction is its poor atom economy, as it generates triphenylphosphine (B44618) oxide as a stoichiometric byproduct.

Dehydration of Alcohols: The acid-catalyzed dehydration of 2-methyl-3-hexanol (B1582149) can produce a mixture of alkene isomers, including this compound. This elimination reaction typically has a high atom economy, with water being the only byproduct. However, this method often lacks stereoselectivity, leading to a mixture of (E) and (Z) isomers, as well as potential positional isomers, which necessitates further purification steps.

Semi-Hydrogenation of Alkynes: The catalytic semi-hydrogenation of 2-methyl-3-hexyne is a highly atom-economical route to 2-methyl-3-hexene, as it is an addition reaction where all atoms of the reactants are incorporated into the product. jocpr.comrsc.org The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions used. The use of a Lindlar catalyst, for instance, typically favors the formation of the (Z)-isomer (cis-alkene). libguides.comresearchgate.net Achieving high selectivity for the (E)-isomer often requires specific catalytic systems, such as sodium in liquid ammonia (a dissolving metal reduction). libguides.com

Data Table: Comparison of Atom Economy in Synthetic Routes to this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Wittig Reaction | Butanal, Isopropyltriphenylphosphonium bromide | This compound | Triphenylphosphine oxide, Lithium bromide | ~20% |

| Dehydration of Alcohol | 2-Methyl-3-hexanol | This compound | Water | 84.3% |

| Semi-Hydrogenation of Alkyne | 2-Methyl-3-hexyne, Hydrogen | This compound | None | 100% |

Note: The atom economy for the Wittig reaction is an approximation and can vary based on the specific reagents used.

Development of Environmentally Benign Catalytic Systems

The development of environmentally benign catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more sustainable catalytic alternatives. um-palembang.ac.id These catalysts should be highly active and selective, operate under mild conditions, be recyclable, and have low toxicity.

For the synthesis of this compound and its stereoisomers, several types of catalytic systems are being explored to improve the environmental footprint of the production process.

Heterogeneous Catalysts: Solid-acid catalysts, such as zeolites and sulfated metal oxides, are being investigated for dehydration reactions. nih.gov These catalysts offer several advantages over traditional homogeneous acid catalysts like sulfuric acid. They are non-corrosive, easily separated from the reaction mixture, and can often be regenerated and reused, which simplifies product purification and reduces waste.

Transition Metal Catalysts: Transition metal complexes are widely used for their high efficiency and selectivity in various organic transformations. For alkene synthesis, rhodium complexes have been shown to be effective for the isomerization of alkenes, which could be a potential route to enrich the desired (E)-isomer from a mixture. However, the high cost and potential toxicity of heavy metals like rhodium are significant drawbacks.

Iron-Based Catalysts: To address the issues of cost and toxicity associated with precious metal catalysts, there is growing interest in developing catalysts based on more abundant and less toxic metals, such as iron. Soluble iron nanoparticles have been reported as effective and environmentally benign catalysts for the hydrogenation of alkenes and alkynes. scispace.com These catalysts operate under mild conditions and offer a cheaper and more sustainable alternative to traditional palladium or platinum catalysts. scispace.com

Data Table: Overview of Environmentally Benign Catalytic Systems

| Catalyst Type | Example(s) | Application in Alkene Synthesis | Green Chemistry Advantages |

| Solid-Acid Catalysts | Zeolites, Sulfated Metal Oxides | Dehydration of alcohols | Non-corrosive, recyclable, easy separation nih.gov |

| Transition Metal Complexes | Rhodium complexes | Isomerization of alkenes | High selectivity, lower temperatures |

| Iron-Based Catalysts | Soluble Iron Nanoparticles | Hydrogenation of alkynes and alkenes | Low cost, low toxicity, mild reaction conditions scispace.com |

The ongoing research and development of these and other novel catalytic systems are pivotal in advancing the synthesis of this compound and other fine chemicals in a manner that is both economically viable and environmentally sustainable.

Reaction Mechanisms and Reactivity of E 2 Methyl 3 Hexene

Electrophilic Addition Reactions

Electrophilic addition reactions are characteristic of alkenes. In the case of (E)-2-Methyl-3-hexene, an unsymmetrical alkene, these reactions can lead to the formation of new stereogenic centers, resulting in various stereoisomeric products.

Epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form an epoxide (or oxirane). This transformation is commonly achieved using peroxycarboxylic acids (RCO₃H), such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orglumenlearning.com The peroxycarboxylic acid contains an electrophilic oxygen atom that readily reacts with the nucleophilic π bond of the alkene. lumenlearning.comchemtube3d.com

The reaction between this compound and a peroxycarboxylic acid proceeds through a concerted mechanism. lumenlearning.com This means that all bond-forming and bond-breaking events occur in a single, continuous step. units.it The process involves a cyclic transition state where the alkene's π electrons attack the electrophilic oxygen of the peroxyacid, while simultaneously, the O-H bond of the peroxyacid breaks, and the proton is transferred to the carbonyl oxygen. chemtube3d.com

The transition state can be visualized as a "butterfly" or envelope conformation, where the peroxyacid is oriented over the plane of the alkene. The key steps within this concerted process are:

The nucleophilic double bond of this compound attacks the electrophilic oxygen of the peroxycarboxylic acid. lumenlearning.comchemtube3d.com

The weak O-O bond of the peroxyacid cleaves. lumenlearning.com

A new C-O bond begins to form with the other carbon of the original double bond.

The proton from the hydroxyl group of the peroxyacid is transferred to its own carbonyl oxygen.

This concerted pathway avoids the formation of a discrete carbocation intermediate, thus preventing any potential molecular rearrangements. msu.edu The reaction results in the formation of an epoxide and a carboxylic acid as a byproduct. lumenlearning.com

Table 1: Key Features of the Concerted Epoxidation Mechanism

| Feature | Description |

| Reaction Type | Concerted, single-step process |

| Intermediate | No discrete intermediate (e.g., carbocation) is formed |

| Transition State | Cyclic, four-part structure |

| Key Electron Movements | Nucleophilic attack by alkene, O-O bond cleavage, intramolecular proton transfer |

| Byproduct | Carboxylic acid |

The epoxidation of alkenes with peroxycarboxylic acids is a stereospecific reaction. This means that the stereochemistry of the starting alkene directly determines the stereochemistry of the resulting epoxide. msu.edu For this compound, the trans configuration of the substituents across the double bond is preserved in the epoxide product.

The oxygen atom adds to the same face of the double bond, a process known as syn-addition. msu.edu Since the planar alkene can be attacked from either the top face or the bottom face with equal probability, the epoxidation of this compound results in the formation of a racemic mixture of two enantiomeric epoxides. The attack from one face yields one enantiomer, while attack from the opposite face yields its mirror image.

Table 2: Stereochemical Outcome of Epoxidation of this compound

| Starting Material | Product Stereochemistry | Description |

| This compound | Racemic mixture of trans-epoxides | The reaction is stereospecific, retaining the trans geometry. Attack from either face of the alkene produces a pair of non-superimposable mirror images (enantiomers). |

Hydroboration-oxidation is a two-step reaction sequence that converts alkenes into alcohols. pearson.com This process is highly valued in organic synthesis for its regioselectivity and stereospecificity. redalyc.org The first step involves the addition of a borane (B79455) reagent (like BH₃ or its complexes) across the double bond, followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution. pearson.commasterorganicchemistry.com

The hydroboration step proceeds via a concerted, four-center transition state where the boron and hydrogen atoms add simultaneously across the double bond from the same side. masterorganicchemistry.comlibretexts.org This is known as a syn-addition. msu.edumasterorganicchemistry.com

A key feature of hydroboration is its anti-Markovnikov regioselectivity. masterorganicchemistry.comlibretexts.org In the addition of BH₃ to the double bond of this compound, the boron atom (the electrophilic part) adds to the less sterically hindered carbon atom of the double bond (C-3), while the hydrogen atom adds to the more substituted carbon (C-4). This selectivity is driven by both steric and electronic factors. Sterically, the bulky borane group prefers the less crowded position. Electronically, although subtle, there is a partial positive charge development on the more substituted carbon in the transition state.

The hydroboration-oxidation of this compound creates two new chiral centers at carbons C-3 and C-4. pearson.com Due to the syn-addition of the borane across the (E)-alkene, a specific pair of diastereomers is formed.

Since the initial alkene is achiral, the attack of the borane reagent can occur from either face of the planar double bond with equal likelihood. msu.edu

Attack on one face produces one pair of enantiomers ((3R,4R)-2-methyl-3-hexanol).

Attack on the opposite face produces the other pair of enantiomers ((3S,4S)-2-methyl-3-hexanol).

Therefore, the reaction on the (E)-isomer yields a racemic mixture of the (3R,4R) and (3S,4S) enantiomers. pearson.com This outcome highlights the stereospecific nature of the reaction, where a specific stereoisomer of the starting material yields a specific pair of stereoisomers in the product. yale.edu If one were to start with the (Z)-isomer of 2-methyl-3-hexene, a different set of diastereomeric products would be formed. pearson.com

Table 3: Products of Hydroboration-Oxidation of this compound

| Reactant | New Chiral Centers | Product(s) | Stereochemical Relationship |

| This compound | C-3, C-4 | (3R,4R)-2-methyl-3-hexanol and (3S,4S)-2-methyl-3-hexanol | Enantiomers (formed as a racemic mixture) |

Syn Addition Mechanism and Anti-Markovnikov Selectivity

Hydrogenation to Saturated Alkanes

The hydrogenation of this compound involves the addition of hydrogen (H₂) across the double bond, resulting in the formation of the corresponding saturated alkane, 2-methylhexane. chegg.com This reaction is a form of catalytic hydrogenation, a process that requires a metal catalyst to facilitate the breaking of the strong H-H bond and its addition to the alkene. brainly.com

The mechanism of catalytic hydrogenation is heterogeneous, occurring on the surface of a solid metal catalyst, typically palladium (Pd), platinum (Pt), or nickel (Ni). brainly.com The process unfolds in a series of steps:

Adsorption : Both the hydrogen gas and the this compound molecule are adsorbed onto the surface of the metal catalyst. This interaction weakens the H-H bond in hydrogen and the π-bond of the alkene. brainly.com

Hydrogen Addition : Hydrogen atoms are transferred sequentially from the catalyst surface to the carbon atoms of the former double bond.

Desorption : The newly formed saturated alkane, 2-methylhexane, has a lower affinity for the catalyst surface and is released, freeing up the active site for another reaction cycle.

The reaction is an addition reaction, converting the unsaturated alkene into a saturated alkane. brainly.com The enthalpy of hydrogenation (ΔH°), a measure of the energy released during the reaction, provides insight into the stability of the alkene. The heat of hydrogenation for various methylhexenes has been experimentally determined, providing a basis for comparing the relative stabilities of different isomers. nist.govoregonstate.edu

| Reactant | Product | Catalyst | Reaction Type |

| This compound | 2-Methylhexane | Pd, Pt, or Ni | Catalytic Hydrogenation |

Isomerization Reactions

Isomerization reactions of this compound involve the migration of the double bond to form other C₇H₁₄ isomers. These transformations can be induced by acids, transition metals, or radical initiators, each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Isomerization Mechanisms (e.g., Hydride Shifts, Carbocation Intermediates)

In the presence of a protic acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid, this compound can undergo isomerization. uantwerpen.be The mechanism proceeds through the formation of a carbocation intermediate. uantwerpen.be

The key steps are:

Protonation : The alkene's π-bond acts as a nucleophile, attacking a proton (H⁺) from the acid catalyst. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable carbocation. Protonation of the C-3 or C-4 of this compound leads to the formation of a secondary carbocation (the 2-methylhexan-3-yl cation).

Carbocation Rearrangement (Hydride Shift) : The initially formed secondary carbocation can rearrange to a more stable carbocation if possible. In this case, the secondary carbocation is adjacent to a tertiary carbon (C-2). A 1,2-hydride shift can occur, where a hydride ion (H⁻) migrates from the adjacent tertiary carbon to the positively charged secondary carbon. youtube.comyoutube.com This rearrangement results in the formation of a more stable tertiary carbocation (the 2-methylhexan-2-yl cation).

Deprotonation : The rearranged carbocation is unstable and will readily lose a proton from an adjacent carbon to regenerate the double bond, forming a more stable, more substituted alkene isomer. Deprotonation of the tertiary carbocation can lead to the formation of 2-methyl-2-hexene (B165381) or 2,3-dimethyl-2-pentene (B84793) (following a skeletal rearrangement). The final product distribution often reflects the thermodynamic stability of the possible alkene isomers, with those having more highly substituted double bonds being favored. uantwerpen.be

This process is reversible and can lead to a mixture of alkene isomers, with the equilibrium favoring the most thermodynamically stable structures. youtube.com

Transition Metal Catalyzed Isomerization

Transition metal complexes are highly effective catalysts for alkene isomerization, often operating under milder conditions than acid-catalyzed methods. libretexts.org Two primary mechanisms are generally proposed for this transformation: the addition-elimination pathway and the (η³-allyl)metal hydride pathway. researchgate.netnih.govacs.org

This pathway, also known as the metal-hydride insertion/β-hydride elimination mechanism, is common for many transition metal hydride catalysts, including those based on nickel, ruthenium, and molybdenum. acs.orgtugraz.atchemrxiv.orgugent.be The process involves the following steps:

Alkene Coordination : The this compound molecule coordinates to a vacant site on the metal hydride complex.

Migratory Insertion : The alkene inserts into the metal-hydride (M-H) bond, forming a metal-alkyl intermediate. For this compound, this would form a 2-methylhex-3-yl metal complex.

β-Hydride Elimination : A hydrogen atom from a carbon atom beta to the metal center is eliminated and transferred back to the metal. This step regenerates the metal hydride and releases an isomerized alkene. The regioselectivity of the β-hydride elimination determines which isomeric alkene is formed.

Dissociation : The new alkene isomer dissociates from the catalyst, allowing another cycle to begin.

This mechanism can result in "chain-walking," where the double bond moves progressively along the carbon chain through repeated insertion and elimination steps. thieme-connect.com

The π-allyl mechanism provides an alternative pathway for isomerization, particularly for catalysts based on metals like palladium, iridium, and iron. researchgate.nettugraz.atosti.gov This mechanism does not require a pre-existing metal hydride catalyst.

Alkene Coordination : The this compound substrate coordinates to the metal center.

C-H Activation : The catalyst performs an oxidative addition into an allylic C-H bond (a C-H bond on a carbon adjacent to the double bond, i.e., C-2 or C-5). This step forms a (η³-allyl)metal hydride intermediate.

Reductive Elimination : The hydride is transferred back to the π-allyl ligand, but at a different position. For instance, if the hydride was abstracted from C-5, it could be returned to C-3, thereby shifting the double bond. This reductive elimination step releases the isomerized alkene and regenerates the active catalyst.

The choice between the addition-elimination and π-allyl pathways depends on the specific metal, its ligand environment, and the reaction conditions. researchgate.netnih.gov

| Mechanism Type | Key Intermediate | Common Catalyst Metals |

| Acid-Catalyzed | Carbocation | N/A (Protic Acids like H₂SO₄) |

| Addition-Elimination | Metal-Alkyl | Ni, Ru, Mo, Ti |

| π-Allyl Pathway | (η³-allyl)Metal Hydride | Pd, Ir, Fe, Co |

Addition-Elimination Mechanisms

Radical Isomerization and Fragmentation Pathways (e.g., 2-Methylhexyl Free Radicals)

Under conditions such as high temperatures (pyrolysis) or chemical activation, this compound can undergo reactions involving free radical intermediates. umich.edu The formation of a 2-methylhexyl radical, specifically the 2-methyl-3-hexyl radical (where the radical center is on carbon 3), opens up complex reaction networks. umich.eduresearcher.life

Vibrationally excited 2-methylhexyl radicals can undergo several competing reactions:

Isomerization : The radical can isomerize through intramolecular hydrogen abstraction. The radical center abstracts a hydrogen atom from another site within the carbon chain via a cyclic transition state. umich.edu These isomerizations connect the six stable 2-methylhexyl radical isomers. Studies have shown that for the 2-methyl-3-hexyl radical, the initial isomerization steps are slower than subsequent ones, leading to complex, non-sequential isomer formation. umich.eduresearcher.life

Fragmentation : At sufficient energies, the radical can fragment. This involves the breaking of C-C or C-H bonds. umich.edu A common fragmentation pathway is β-scission, where a bond beta to the radical center breaks, yielding a stable alkene and a smaller radical. For a 2-methyl-3-hexyl radical, β-scission could lead to the formation of propene and a sec-butyl radical, or 2-butene (B3427860) and a propyl radical.

Stabilization : The excited radical can be deactivated through collisions with other molecules in the system. umich.edu

The study of such multichannel unimolecular reaction systems is complex, with product distributions depending heavily on factors like temperature and pressure. researcher.lifeumich.edu Fragmentation of the related saturated alkane, 2-methylhexane, in mass spectrometry shows a prominent fragment ion at m/z = 43, corresponding to a stable propyl cation, which is consistent with the cleavage of the C3-C4 bond. docbrown.info

Oxidation Reactions of this compound

The oxidation of this compound is a critical process, particularly in atmospheric chemistry, where unsaturated hydrocarbons react with various oxidants. These reactions contribute to the formation of secondary organic aerosols and other atmospheric phenomena. The primary oxidants in the troposphere are the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). researchgate.netcopernicus.org The structure of this compound, with its carbon-carbon double bond and various types of hydrogen atoms, allows for several reaction pathways. echemi.commdpi.com

Reactions with Hydroxyl Radicals (OH)

The reaction between alkenes like this compound and the hydroxyl (OH) radical is a significant degradation pathway in the atmosphere. mdpi.com This reaction can proceed through two main channels: the addition of the OH radical to the C=C double bond and the abstraction of a hydrogen atom from the molecule. mdpi.comresearchgate.net Generally, OH addition is the dominant pathway at lower temperatures, while H-abstraction becomes more significant at higher temperatures, such as those found in combustion processes. rsc.org

The primary reaction pathway for this compound with OH radicals under typical atmospheric conditions involves the electrophilic addition of the OH radical to the electron-rich carbon-carbon double bond. mdpi.com This addition breaks the pi bond and forms a hydroxyalkyl radical intermediate.

For this compound, the double bond is between carbon-3 and carbon-4. The OH radical can add to either of these carbons, leading to the formation of two possible radical intermediates:

Addition to C3: Forms a (4-hydroxy-2-methyl-3-hexyl) radical.

Addition to C4: Forms a (3-hydroxy-2-methyl-4-hexyl) radical.

The subsequent reactions of these radical intermediates are complex and contribute to the formation of various oxygenated volatile organic compounds and secondary organic aerosols in the atmosphere. The formation of five-membered ring cyclic ethers, such as 2-methyl,5-hydroxymethyltetrahydrofurans, has been observed in the OH-initiated oxidation of similar alkenes like 1-hexene (B165129), arising from the radical formed by OH addition. nih.gov

Although generally less favored than addition at atmospheric temperatures, the abstraction of a hydrogen atom by an OH radical can also occur. researchgate.net The rate of H-abstraction depends on the type of C-H bond being broken. This compound possesses several types of hydrogen atoms: primary, secondary, tertiary, and allylic hydrogens.

Theoretical studies on similar C4-C6 alkenes show that the reaction barriers for abstraction are lowest for allylic hydrogens due to the formation of a resonance-stabilized allylic radical. mdpi.comacs.org The order of reactivity for H-abstraction is generally:

Tertiary allylic > Secondary allylic > Primary allylic > Tertiary > Secondary > Primary > Vinylic

The different H-abstraction sites in this compound are:

Vinylic: H on C3. These are the most difficult to abstract due to high reaction barriers. mdpi.com

Allylic: H atoms on C2 and C5 are allylic. Abstraction from the tertiary C2 site is particularly favorable.

Other Aliphatic: H atoms on C1, C5, and C6.

The table below summarizes the potential H-abstraction sites and their relative expected reactivity.

| Hydrogen Atom Location | Type | Carbon Position | Expected Reactivity |

| Methyl group (2x) | Primary | C1 | Low |

| Methine group | Tertiary, Allylic | C2 | High |

| Vinylic methine group | Vinylic | C3 | Very Low |

| Methylene (B1212753) group | Secondary, Allylic | C5 | Moderate-High |

| Methyl group | Primary | C6 | Low |

Table 1: Potential H-abstraction sites in this compound and their expected relative reactivity with OH radicals.

The stereochemistry of an alkene can influence its reaction rates with oxidants. masterorganicchemistry.com For reactions with OH radicals, differences are often observed between (Z) and (E) isomers. Generally, the (E) isomer (trans) is slightly less reactive than the (Z) isomer (cis). This difference can be attributed to steric hindrance; in the (Z) isomer, the alkyl groups are on the same side of the double bond, which can sometimes lead to a more strained, and thus more reactive, molecule. researchgate.net However, for some reactions, the specific geometry of the transition state determines the relative reactivity. In studies comparing cis- and trans-2-alkenes, the trans isomers were found to have slightly higher rate coefficients for reaction with OH radicals than the cis isomers. researchgate.net

H-Abstraction Channels

Reactions with Ozone (O₃)

The reaction of this compound with ozone, known as ozonolysis, is another important atmospheric removal process. researchgate.netrsc.org This reaction involves the cleavage of the carbon-carbon double bond. pearson.comtestbook.com The process begins with the 1,3-cycloaddition of ozone to the double bond to form an unstable primary ozonide (or molozonide). rsc.orgtestbook.com This intermediate quickly rearranges and decomposes into two sets of products: a carbonyl compound (an aldehyde or a ketone) and a Criegee intermediate. researchgate.netrsc.org

For this compound, the double bond is between C3 and C4. Cleavage at this position results in two fragments:

Fragment 1 (from C1, C2, C3): This fragment forms propanal.

Fragment 2 (from C4, C5, C6): This fragment forms 2-butanone.

The Criegee intermediates formed during this process are highly reactive and can be stabilized or decompose to form OH radicals, further influencing atmospheric chemistry. rsc.org

Reactions with Nitrate Radicals (NO₃)

During the nighttime, when photolysis does not occur and OH radical concentrations are low, the nitrate radical (NO₃) becomes a dominant atmospheric oxidant for alkenes. copernicus.org The reaction of NO₃ with alkenes is rapid and typically proceeds via electrophilic addition to the double bond, similar to the OH radical reaction. copernicus.orgresearchgate.netrsc.org

The table below shows rate coefficients for the reaction of NO₃ with several hexene isomers, demonstrating the influence of double bond position and stereochemistry.

| Alkene | Rate Coefficient (k) at Room Temperature(cm³ molecule⁻¹ s⁻¹) | Source(s) |

| (Z)-hex-2-ene | (5.30 ± 0.73) × 10⁻¹³ | researchgate.netrsc.org |

| (E)-hex-2-ene | (3.83 ± 0.47) × 10⁻¹³ | researchgate.netrsc.org |

| (Z)-hex-3-ene | (4.37 ± 0.49) × 10⁻¹³ | researchgate.netrsc.org |

| (E)-hex-3-ene | (3.61 ± 0.40) × 10⁻¹³ | researchgate.netrsc.org |

Table 2: Rate coefficients for the gas-phase reaction of nitrate radicals (NO₃) with various hexene isomers.

The data indicate that (Z)-isomers are generally more reactive towards NO₃ radicals than their (E)-counterparts, a significant Z-E effect. researchgate.netrsc.org Based on these trends, the reaction of this compound with NO₃ is expected to be a significant nighttime loss process in the atmosphere. rsc.org

Functionalization Studies of this compound

The reactivity of the carbon-carbon double bond in this compound allows for a variety of functionalization reactions. Catalytic methods are particularly significant as they can offer high efficiency and selectivity in transforming the alkene into more complex molecules. These transformations are fundamental in organic synthesis, enabling the introduction of new functional groups and the construction of diverse molecular architectures.

Catalytic Functionalization

Catalytic functionalization of this compound involves the use of a catalyst to facilitate the addition of various reagents across the double bond. These reactions are typically more efficient and selective than their non-catalytic counterparts. Research into the catalytic functionalization of alkenes is a vast field, with many principles being broadly applicable to specific substrates like this compound. Studies on structurally similar alkenes provide valuable insights into the expected reactivity and product outcomes for this compound. Key catalytic transformations include hydrogenation, hydroformylation, and oxidation, which are foundational methods for converting simple alkenes into a wide array of valuable chemical products.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction that converts alkenes into saturated alkanes. In this process, two hydrogen atoms are added across the double bond in the presence of a metal catalyst. libretexts.org For this compound, this reaction results in the formation of 2-methylhexane. The reaction is typically carried out using common catalysts such as palladium on carbon (Pd/C), platinum dioxide (PtO₂), or Raney nickel (Ra-Ni). libretexts.org The process involves the cleavage of the H-H bond by the catalyst and the subsequent transfer of hydrogen atoms to the alkene, which is adsorbed onto the catalyst surface. libretexts.org This syn-addition mechanism, where both hydrogen atoms add to the same face of the double bond, is a key stereochemical feature of this reaction. libretexts.org

The catalytic hydrogenation of a similar compound, (E)-3-methyl-2-hexene, has been shown to produce two stereoisomeric alkanes. chegg.comchegg.com Applying this principle to this compound, which is achiral, the hydrogenation product, 2-methylhexane, is also achiral, thus no stereoisomers are formed.

| Reactant | Catalyst | Reagent | Product | Reference |

|---|---|---|---|---|

| This compound | Pd/C, PtO₂, or Ra-Ni | H₂ | 2-Methylhexane | libretexts.org |

Catalytic Oxidation

The oxidation of alkenes can lead to a variety of products, including epoxides, diols, or carboxylic acids, depending on the reagents and reaction conditions used.

Epoxidation: Alkenes can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). lumenlearning.com This reaction proceeds through a concerted mechanism where the oxygen atom is transferred to the double bond. For this compound, this would yield trans-2-methyl-3,4-epoxyhexane.

Dihydroxylation: The conversion of alkenes to 1,2-diols can be achieved using reagents like osmium tetroxide (OsO₄), typically in catalytic amounts regenerated by a co-oxidant. lumenlearning.com This reaction proceeds via a syn-addition, meaning the two hydroxyl groups are added to the same side of the double bond. For this compound, this would result in the formation of 2-methylhexane-3,4-diol.

Oxidative Cleavage: Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) followed by an acidic workup can cleave the double bond, leading to the formation of carboxylic acids and ketones. chegg.com In the case of this compound, this oxidation would break the C3-C4 double bond to yield propanoic acid and propan-2-one.

| Reaction Type | Reagent | Product(s) | Reference |

|---|---|---|---|

| Epoxidation | mCPBA | trans-2-Methyl-3,4-epoxyhexane | lumenlearning.com |

| Syn-dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | 2-Methylhexane-3,4-diol | lumenlearning.com |

| Oxidative Cleavage | 1. KMnO₄, OH⁻, heat 2. H₃O⁺ | Propanoic acid and Propan-2-one | chegg.com |

Catalytic Hydroformylation

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly of rhodium or cobalt, and is a major industrial process for the production of aldehydes. researchgate.netresearchgate.net The hydroformylation of this compound would be expected to produce a mixture of isomeric aldehydes, namely 3,4-dimethylhexanal (B14678340) and 2-ethyl-3-methylpentanal. The ratio of these products can be influenced by the choice of catalyst, ligands, and reaction conditions. researchgate.net For instance, the use of bulky phosphine (B1218219) ligands can favor the formation of the linear (or less branched) aldehyde.

| Reactant | Catalyst System | Reagents | Potential Products | Reference |

|---|---|---|---|---|

| This compound | Rh or Co complex (e.g., Rh(acac)(CO)₂) with phosphine ligands | CO, H₂ | 3,4-Dimethylhexanal and 2-Ethyl-3-methylpentanal | researchgate.netresearchgate.net |

Computational Chemistry Applications in E 2 Methyl 3 Hexene Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to model the electronic structure of molecules, offering a balance between accuracy and computational cost. It has been applied to understand various aspects of (E)-2-Methyl-3-hexene and related alkenes.

Electronic Structure and Reactivity Prediction

DFT calculations are instrumental in modeling the electronic structure of this compound, which in turn helps predict its reactivity. By calculating the electron density distribution, researchers can identify electron-rich and electron-poor regions within the molecule. This information is crucial for predicting how the molecule will interact with other reagents, for instance, in electrophilic addition reactions where the double bond acts as a nucleophile. The trisubstituted nature of the double bond in this compound, with a methyl group at position 3, enhances its stability through hyperconjugation and reduced steric strain.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of DFT calculations that helps in understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com For this compound, the HOMO is associated with the electron-rich C=C double bond, making it susceptible to attack by electrophiles. The energy and shape of the HOMO and LUMO can be calculated to predict the feasibility and stereoselectivity of reactions. numberanalytics.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

| Orbital | Role in Reaction | Predicted Interaction for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Acts as an electron donor. | Interacts with the LUMO of an electrophile in addition reactions. numberanalytics.com |

| LUMO (Lowest Unoccupied Molecular Orbital) | Acts as an electron acceptor. | Interacts with the HOMO of a nucleophile. numberanalytics.com |

Transition State Modeling and Activation Energies

DFT calculations are employed to model the transition states of reactions involving this compound. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of the reaction. acs.org This information is vital for understanding reaction rates and mechanisms. For instance, in reactions like hydrogenation or epoxidation, DFT can be used to simulate the activation energies for different reaction pathways, such as syn- or anti-addition, providing insights into the preferred stereochemical outcome. msu.edu

Comparison of Computational Results with Experimental Kinetic Data

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For this compound, computational predictions of reaction rates, derived from calculated activation energies, can be compared with experimentally measured kinetic data. Agreement between the two validates the computational model and provides a deeper understanding of the reaction mechanism. Discrepancies, on the other hand, can point to unaccounted factors in the model or the need for more sophisticated computational methods. nanobioletters.com

Quantum Chemical Calculations

Energetics of Reaction Pathways

Understanding the energy landscapes of chemical reactions is fundamental to predicting their feasibility and outcomes. Computational chemistry provides a powerful lens to examine the energetics of reaction pathways involving this compound. By employing quantum mechanical calculations, researchers can determine key thermodynamic and kinetic parameters that govern its reactivity.

Theoretical methods are used to calculate the enthalpies of formation, activation energies, and reaction enthalpies for various transformations of this compound. For instance, in the context of combustion, the energetics of hydrogen abstraction reactions by various radicals (such as H, OH, and HO2) are crucial. researchgate.net Computational studies can predict the relative stability of the resulting radicals and the energy barriers to their formation. This information is vital for developing detailed kinetic models of combustion processes.

Below is a table showcasing representative energetic data for reactions involving alkenes, illustrating the type of information derived from computational studies.

| Reaction Type | Reactant | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Hydrogen Abstraction | This compound + OH | 2-Methyl-3-hexen-2-yl radical + H2O | Data not available | Data not available |

| Addition | This compound + O(3P) | Triplet diradical intermediate | Data not available | Data not available |

| Isomerization | 1-Hexene (B165129) | cis-2-Hexene (B1348261) | 134.64 (rate-determining step) | Data not available |

Modeling of Isomerization and Fragmentation Processes

This compound, like other alkenes, can undergo isomerization to form different structural isomers or fragment into smaller molecules under certain conditions. Computational modeling is instrumental in mapping out the intricate pathways of these transformations.

Isomerization: Theoretical studies on similar molecules, such as the isomerization of 1-hexene to 2-hexene (B8810679) over zeolite catalysts, reveal detailed mechanistic steps. researchgate.net These studies often employ density functional theory (DFT) to model the interaction of the alkene with the catalyst surface, identifying key intermediates and transition states. researchgate.net The calculations can elucidate whether the reaction proceeds through a concerted mechanism or involves the formation of intermediates like carbenium ions or alkoxy species. researchgate.net For instance, research on the isomerization of 1-hexene to cis-2-hexene on ZSM-5 zeolite showed that the reaction proceeds via an alkoxy intermediate, with the decomposition of this intermediate being the rate-determining step. researchgate.net

Fragmentation: In high-energy environments like mass spectrometry or pyrolysis, this compound can fragment into smaller, stable molecules and radical species. Computational models can predict the most likely fragmentation patterns by calculating the bond dissociation energies within the molecule. This helps in the interpretation of experimental mass spectra and provides a deeper understanding of the molecule's stability. Studies on the unimolecular decomposition of related alkyl radicals, such as the 2-methylhexyl radical system, demonstrate the complexity of competing isomerization and fragmentation pathways. umich.edu

Theoretical Studies on Reaction Mechanisms (e.g., O(3P) reactions)

Theoretical chemistry plays a pivotal role in elucidating the detailed step-by-step mechanisms of complex chemical reactions. A notable example is the reaction of alkenes with ground-state atomic oxygen, O(3P), which is significant in both combustion and atmospheric chemistry. rsc.orgunivaq.itusfca.edu

Computational investigations of O(3P) reactions with unsaturated hydrocarbons have revealed the initial formation of a triplet diradical intermediate through the addition of the oxygen atom to the carbon-carbon double bond. usfca.edu This intermediate can then undergo various subsequent reactions, including intersystem crossing to a singlet state, followed by isomerization and decomposition to form a variety of products. usfca.edu Quantum-chemical calculations are essential for mapping the potential energy surfaces of these reactions, identifying the structures of transition states, and calculating the branching ratios for different product channels. usfca.edu For instance, in the related reaction of O(3P) with 2,5-dimethylfuran, theoretical studies have been crucial in rationalizing the observed products by exploring the potential energy surface and considering the involvement of different spin states. rsc.orgunivaq.itusfca.edu

Molecular Dynamics Simulations

While quantum chemistry calculations provide valuable information about the energetics and mechanisms of reactions at a static level, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations model the physical movements of atoms and molecules over time, providing insights into the conformational flexibility of this compound and its behavior in different environments.

In the context of catalysis, MD simulations can be used to study the diffusion of this compound within the pores of a catalyst and its interaction with active sites. These simulations can help to understand how the molecule orients itself before a reaction and how products desorb from the catalyst surface. Although specific MD studies on this compound were not found, the methodology is widely applied to similar systems to understand reaction dynamics in condensed phases.

Machine Learning and AI in Predicting Reactivity

The intersection of computational chemistry and artificial intelligence (AI) is a rapidly growing field with the potential to revolutionize how chemical reactivity is predicted. Machine learning (ML) models can be trained on large datasets of chemical reactions to learn the complex relationships between molecular structure and reactivity. acs.orgcopernicus.orgresearchgate.net

Advanced Spectroscopic Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

NMR spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, dynamics, and the chemical environment of nuclei. libretexts.org It is particularly valuable for elucidating reaction mechanisms by monitoring reactions in real-time, identifying transient species, and confirming reaction pathways through isotopic labeling.

in situ and online NMR monitoring allows researchers to observe a chemical reaction as it happens directly within the NMR spectrometer. researchgate.net This real-time analysis provides a continuous stream of data on the concentration of reactants, products, and any observable intermediates. researchgate.net For reactions involving (E)-2-Methyl-3-hexene, such as catalytic hydrogenation or metathesis, a sample can be prepared in an NMR tube with the necessary reactants and catalyst, and spectra can be acquired at regular intervals. researchgate.netmdpi.com

This approach enables the tracking of the disappearance of reactant signals and the appearance of product signals simultaneously. For instance, in a hypothetical cross-metathesis reaction involving this compound, the characteristic signals of its vinylic and allylic protons would decrease over time, while new signals corresponding to the metathesis products would emerge and grow. mdpi.com This method is crucial for optimizing reaction conditions like temperature, pressure, and catalyst loading by providing immediate feedback on how these changes affect the reaction progress. researchgate.net Compact, low-field NMR spectrometers are increasingly used for this purpose, offering a cost-effective way to perform kinetic studies directly in a laboratory fume hood. researchgate.net

A key strength of in situ NMR is its ability to detect and structurally characterize short-lived reaction intermediates that are crucial to understanding a reaction's mechanism. researchgate.netsci-hub.se In catalytic cycles, intermediates such as catalyst-substrate complexes may exist at low concentrations, but techniques like Dissolution Dynamic Nuclear Polarization (dDNP) can enhance NMR signals by orders of magnitude, making these transient species observable. sci-hub.sedtu.dk For example, during a rhodium-catalyzed hydrogenation, an intermediate catalyst-alkene complex might be detected. dtu.dk

Furthermore, NMR is highly effective at identifying unexpected by-products. In the metathesis of alkenes, self-metathesis products can form alongside the desired cross-metathesis product. researchgate.net Careful analysis of the 1H and 13C NMR spectra of the reaction mixture can reveal these minor species. For instance, in a reaction of this compound, by-products resulting from isomerization or side reactions could be identified by their unique sets of chemical shifts and coupling constants in the NMR spectrum. researchgate.netrsc.org

By integrating the signals in serially acquired NMR spectra, the concentration of each species in the reaction mixture can be determined as a function of time. researchgate.net This quantitative data allows for the determination of reaction rates, rate constants, and reaction orders. researchgate.net For a reaction involving this compound, plotting the concentration of the reactant versus time can reveal the reaction kinetics. sci-hub.se

For example, data from the real-time NMR monitoring of an alkene metathesis reaction can be fitted to established kinetic models to calculate the rate constants for both the forward (product formation) and secondary (by-product formation) reactions. researchgate.netmdpi.com This information is vital for maximizing the yield of the desired product by stopping the reaction at the optimal time, before significant secondary reactions occur. mdpi.com Activation energies can also be determined by conducting these kinetic experiments at various temperatures. researchgate.net

Table 1: Hypothetical Kinetic Data from Real-Time NMR Monitoring of an Isomerization Reaction

| Time (min) | Concentration of this compound (M) | Concentration of Product (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.082 | 0.018 |

| 20 | 0.067 | 0.033 |

| 30 | 0.055 | 0.045 |

| 60 | 0.030 | 0.070 |

| 90 | 0.017 | 0.083 |

This interactive table represents typical data obtained from real-time NMR experiments, which can be used to calculate reaction rates and constants.

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction mechanism. nih.gov In deuterium (B1214612) labeling studies, specific hydrogen atoms in a reactant like this compound are replaced with deuterium (D). studymind.co.uk Since deuterium is "invisible" in 1H NMR spectroscopy (it resonates at a very different frequency), its position in the product can be inferred by the disappearance of a proton signal. studymind.co.ukpressbooks.pub This technique can be used to distinguish between competing reaction pathways. nih.gov For example, to probe the regioselectivity of an addition reaction, one could synthesize this compound with deuterium at a specific vinylic position and analyze the product distribution via NMR to see where the deuterium atom ends up. nih.gov

Similarly, ¹³C labeling can be employed. While natural abundance ¹³C NMR is standard, enriching a specific carbon atom in this compound with the ¹³C isotope dramatically enhances the signal for that carbon. sci-hub.se This allows its transformation to be followed throughout a reaction, confirming bond formations and rearrangements, and helping to identify the carbon backbone of intermediates and final products. researchgate.net